molecular formula C12H13NO5 B13679814 6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B13679814
M. Wt: 251.23 g/mol
InChI Key: GKNFROIIDASAMP-UHFFFAOYSA-N
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Description

6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring, and three methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst such as acetic acid. This one-pot reaction is carried out in ethanol and can be enhanced using microwave conditions to improve yield and reaction time . Another method involves the reaction of N-phthaloylglycine with anthranilic acid in chloroform, followed by cyclization using cyanuric chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydro analogs.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydro-4H-benzo[d][1,3]oxazin-4-ones.

    Substitution: Various substituted benzoxazinone derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The methoxy groups and the oxazine ring play a crucial role in its binding affinity and specificity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of three methoxy groups, which enhance its solubility and reactivity. This structural feature distinguishes it from other benzoxazinone and quinazolinone derivatives, providing it with unique chemical and biological properties.

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

6,7,8-trimethoxy-2-methyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C12H13NO5/c1-6-13-9-7(12(14)18-6)5-8(15-2)10(16-3)11(9)17-4/h5H,1-4H3

InChI Key

GKNFROIIDASAMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C=C2C(=O)O1)OC)OC)OC

Origin of Product

United States

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